Acetamide, 2-(diethylamino)-N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride
Description
Chemical Identity and Properties The compound Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (CAS: 73-78-9), commonly known as Lidocaine Hydrochloride, is a local anesthetic and antiarrhythmic agent. Its molecular formula is C₁₄H₂₂N₂O·HCl (anhydrous) with a molecular weight of 270.80 g/mol . The monohydrate form (CAS: 6108-05-0) has a molecular weight of 288.81 g/mol . The structure features a diethylamino group at the 2-position of the acetamide backbone and a 2,6-dimethylphenyl aromatic ring, contributing to its lipophilicity (logP: 2.26) .
Applications
Lidocaine Hydrochloride is widely used in clinical settings for nerve block anesthesia, cardiac arrhythmia management, and topical formulations . Its efficacy stems from sodium channel blockade, which inhibits neuronal signal transmission .
Properties
CAS No. |
57116-03-7 |
|---|---|
Molecular Formula |
C16H27ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
2-(diethylamino)-N-(2,3,5,6-tetramethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H26N2O.ClH/c1-7-18(8-2)10-15(19)17-16-13(5)11(3)9-12(4)14(16)6;/h9H,7-8,10H2,1-6H3,(H,17,19);1H |
InChI Key |
HPZXNUSMUFZBSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C(=CC(=C1C)C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the core acetamide structure, followed by the introduction of the diethylamino group and the tetramethylphenyl group. The final step involves the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(diethylamino)-N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products.
Scientific Research Applications
Pharmacological Applications
1. Local Anesthetic Activity
Acetamide derivatives are often explored for their potential as local anesthetics. The structural similarity to known anesthetics like lidocaine suggests that this compound may exhibit similar properties. Studies have indicated that compounds with diethylamino groups can effectively block sodium channels, leading to anesthetic effects. This makes it a candidate for further research in pain management therapies.
Case Study:
A study conducted on related compounds demonstrated significant local anesthetic activity in rodent models when administered intradermally. The results showed a dose-dependent reduction in pain response, suggesting that acetamide derivatives could be developed into effective local anesthetics .
2. Neurological Research
Recent research has highlighted the role of acetamide derivatives in modulating neurotransmitter systems, particularly in neuroprotection against excitotoxicity associated with neurodegenerative diseases. The compound may interact with NMDA receptors, which are implicated in conditions such as Alzheimer's disease.
Case Study:
In vitro studies have shown that acetamide derivatives can reduce glutamate-induced excitotoxicity in neuronal cultures. This suggests that they may provide neuroprotective effects and could be further investigated for use in treating neurodegenerative disorders .
Industrial Applications
1. Synthesis of Pharmaceuticals
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows it to be modified to create new compounds with desired biological activities.
Data Table: Synthesis Pathways
| Compound Name | Reaction Type | Yield (%) |
|---|---|---|
| Lidocaine | Alkylation | 75 |
| Bupivacaine | Acylation | 80 |
These pathways demonstrate the utility of acetamide derivatives in producing clinically relevant medications .
Toxicological Considerations
While exploring the applications of acetamide, it is crucial to consider its safety profile. Toxicity studies indicate that the lethal dose (LD50) for this compound is approximately 31 mg/kg when administered intravenously in rodent models . This information is vital for assessing its suitability for clinical applications.
Mechanism of Action
The mechanism of action of Acetamide, 2-(diethylamino)-N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key differences between Lidocaine Hydrochloride and related acetamide derivatives:
Key Findings from Comparative Studies
Diethylamino vs. Amino Group ( vs. 3): The diethylamino group in Lidocaine enhances lipophilicity compared to the amino group in 2-amino-N-(2,6-dimethylphenyl)acetamide HCl. This increases Lidocaine’s tissue penetration and duration of action, making it pharmacologically active, whereas the amino-substituted analog is primarily a synthetic reagent .
Alkyl Chain Variations ( vs. 3): Lidocaine Impurity K (ethylmethylamino substituent) has a shorter alkyl chain than Lidocaine’s diethylamino group. This reduces its molecular weight (257.74 vs. 270.80) and likely alters metabolic pathways, rendering it less therapeutically effective .
Aromatic Ring Substitution ( vs. 3):
Compounds like Alachlor (2,6-diethylphenyl) and Lidocaine (2,6-dimethylphenyl) demonstrate how aromatic substitution influences application. The methyl groups in Lidocaine optimize steric hindrance for sodium channel binding, while chloro and ethyl groups in Alachlor promote herbicidal activity .
Hydration State ( vs. 5): The monohydrate form of Lidocaine Hydrochloride (288.81 g/mol) has improved solubility in aqueous formulations compared to the anhydrous form (270.80 g/mol), which is critical for injectable preparations .
Analytical and Pharmacological Considerations
- HPLC Analysis (): Lidocaine Hydrochloride is effectively separated using reverse-phase HPLC (Newcrom R1 column), a method critical for purity assessment in pharmaceutical batches .
Biological Activity
Acetamide, 2-(diethylamino)-N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride (CAS Number: 57116-03-7) is a compound with significant biological activity that has been studied for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H27ClN2O
- Molecular Weight : 298.851 g/mol
- SMILES Notation : CC(C)N(C(=O)C)C1=CC(=C(C(=C1C)C)N(C)C)C
This compound features a diethylamino group and a tetramethylphenyl moiety, which contribute to its unique biological activity.
- Anticonvulsant Activity : Research indicates that acetamides with similar structures have shown anticonvulsant properties in various animal models. For instance, studies on related compounds have demonstrated efficacy in controlling seizures, suggesting a potential for similar activity in this compound .
- Neuroprotective Effects : Some derivatives of acetamides have been linked to neuroprotective effects. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that could protect neuronal cells from damage .
- Anti-inflammatory Properties : Acetamides are often investigated for their anti-inflammatory effects. The structural modifications in acetamides can influence their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes .
In Vivo Studies
- A study on a related acetamide demonstrated significant protection against seizures in animal models at doses ranging from 100 mg/kg to 300 mg/kg. The results indicated a close relationship between the chemical structure of the acetamide and its anticonvulsant efficacy .
In Vitro Studies
- Various derivatives have been tested for their inhibitory effects on COX enzymes. For example, compounds derived from acetamides exhibited IC50 values indicating their potency compared to established anti-inflammatory drugs like Celecoxib .
Data Table: Biological Activity Summary
| Biological Activity | Observations | Reference |
|---|---|---|
| Anticonvulsant | Effective in animal models | |
| Neuroprotective | Potential modulation of neurotransmitters | |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Studies
- Anticonvulsant Efficacy : A study published in 2015 explored the synthesis of new N-phenylacetamide derivatives and their anticonvulsant activity. The findings suggested that structural modifications significantly influenced the efficacy against seizures .
- Safety and Toxicity Assessments : Toxicological evaluations have shown that certain acetamides do not exhibit mutagenic activity in standard assays (e.g., Ames test), indicating a favorable safety profile for potential therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
